molecular formula C20H19ClNO3P B14737133 Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate CAS No. 6531-48-2

Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate

Cat. No.: B14737133
CAS No.: 6531-48-2
M. Wt: 387.8 g/mol
InChI Key: CIHIDHMHCYALBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate is an organophosphorus compound with the molecular formula C20H19ClNO3P. This compound is known for its unique structural features, which include a phosphoramidate group bonded to both 3-methylphenyl and 2-chlorophenyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate typically involves the reaction of 3-methylphenol with phosphorus oxychloride to form bis(3-methylphenyl)phosphorochloridate. This intermediate is then reacted with 2-chloroaniline under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoramidate oxides.

    Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Phosphoramidate oxides.

    Reduction: Phosphine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate involves its interaction with specific molecular targets. The phosphoramidate group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Bis(3-chlorophenyl) N-(2-chlorophenyl)phosphoramidate
  • Bis(3-methylphenyl) N-(4-chlorophenyl)phosphoramidate
  • Bis(3-methylphenyl) N-(2-bromophenyl)phosphoramidate

Uniqueness

Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate is unique due to the presence of both 3-methylphenyl and 2-chlorophenyl groups, which impart distinct chemical and physical properties.

Properties

CAS No.

6531-48-2

Molecular Formula

C20H19ClNO3P

Molecular Weight

387.8 g/mol

IUPAC Name

N-bis(3-methylphenoxy)phosphoryl-2-chloroaniline

InChI

InChI=1S/C20H19ClNO3P/c1-15-7-5-9-17(13-15)24-26(23,22-20-12-4-3-11-19(20)21)25-18-10-6-8-16(2)14-18/h3-14H,1-2H3,(H,22,23)

InChI Key

CIHIDHMHCYALBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(NC2=CC=CC=C2Cl)OC3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.